
2-BROMO-3',4'-DIFLUOROPROPIOPHENONE
Overview
Description
2-BROMO-3',4'-DIFLUOROPROPIOPHENONE: is an organic compound with the molecular formula C9H7BrF2O . It is a brominated ketone that features a difluorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE typically involves the bromination of 1-(3,4-difluorophenyl)propan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as dichloromethane at a controlled temperature to ensure the selective bromination at the alpha position .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-3',4'-DIFLUOROPROPIOPHENONE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 1-(3,4-difluorophenyl)-2-azidopropan-1-one.
Reduction: 1-(3,4-difluorophenyl)propan-1-ol.
Oxidation: 3,4-difluorophenylacetic acid.
Scientific Research Applications
2-BROMO-3',4'-DIFLUOROPROPIOPHENONE is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: In the preparation of advanced materials with specific properties.
Biological Studies: As a probe to study biochemical pathways and interactions
Mechanism of Action
The mechanism of action of 2-BROMO-3',4'-DIFLUOROPROPIOPHENONE involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity makes it useful in studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,4-difluorophenyl)propan-1-one
- 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one
- 1-Bromo-2,4-difluorobenzene
Uniqueness
2-BROMO-3',4'-DIFLUOROPROPIOPHENONE is unique due to the specific positioning of the bromine and difluorophenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic compounds .
Properties
IUPAC Name |
2-bromo-1-(3,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALLRKHRTZCDBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570958 | |
| Record name | 2-Bromo-1-(3,4-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147214-39-9 | |
| Record name | 2-Bromo-1-(3,4-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
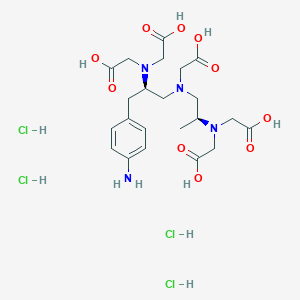
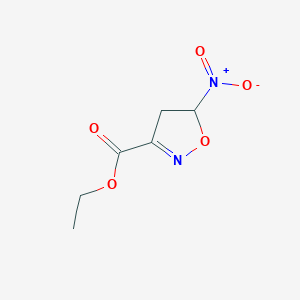
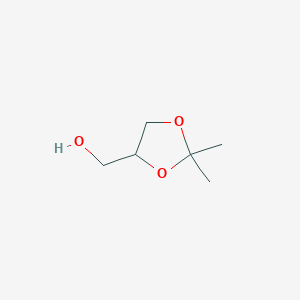
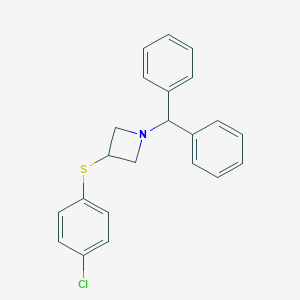
![2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanol](/img/structure/B138548.png)

![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)
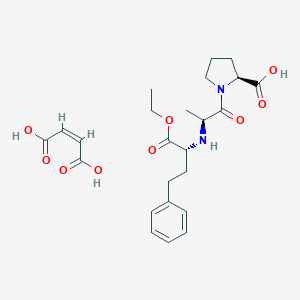
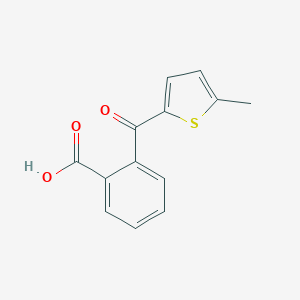
![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)
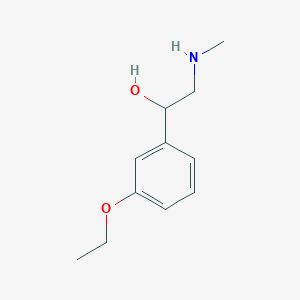

![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)
